molecular formula C8H16O B2716147 (1,3,3-Trimethylcyclobutyl)methanol CAS No. 2241139-67-1

(1,3,3-Trimethylcyclobutyl)methanol

Cat. No.: B2716147
CAS No.: 2241139-67-1
M. Wt: 128.215
InChI Key: ATDDHIVGCOKFDO-UHFFFAOYSA-N
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Description

(1,3,3-Trimethylcyclobutyl)methanol is a cyclobutane derivative featuring a methanol group attached to a 1,3,3-trimethyl-substituted cyclobutane ring. These compounds are of interest in organic synthesis, pharmaceuticals, and materials science due to their unique steric and electronic properties derived from the cyclobutane framework .

Properties

IUPAC Name

(1,3,3-trimethylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)4-8(3,5-7)6-9/h9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDDHIVGCOKFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylcyclobutyl)methanol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 1,3,3-trimethylcyclobutene. The reaction proceeds as follows:

    Hydroboration: 1,3,3-Trimethylcyclobutene is treated with diborane (B2H6) to form the corresponding trialkylborane.

    Oxidation: The trialkylborane is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same hydroboration-oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1,3,3-Trimethylcyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: The major products include (1,3,3-Trimethylcyclobutyl)ketone and (1,3,3-Trimethylcyclobutyl)carboxylic acid.

    Reduction: The major product is 1,3,3-Trimethylcyclobutane.

    Substitution: The major products include (1,3,3-Trimethylcyclobutyl)chloride and (1,3,3-Trimethylcyclobutyl)bromide.

Scientific Research Applications

(1,3,3-Trimethylcyclobutyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3,3-Trimethylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its unique structure may enable it to bind to specific enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (1,3,3-Trimethylcyclobutyl)methanol, highlighting differences in substituents, molecular weights, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
This compound (Target) Likely C₈H₁₆O ~128.21 (calc.) 1,3,3-Trimethylcyclobutyl, -CH₂OH Steric hindrance; potential synthon
[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanol C₈H₁₃F₃O 182.185 3,3-Dimethyl, 1-CF₃, -CH₂OH Enhanced polarity due to CF₃ group
(3-Chlorocyclobutyl)methanol C₅H₉ClO 120.576 3-Cl, -CH₂OH Reactivity in nucleophilic substitutions
(1-Amino-3-methylcyclobutyl)methanol C₆H₁₃NO 115.17 1-NH₂, 3-CH₃, -CH₂OH Basic amino group; pharmaceutical intermediate
[1-(Trifluoromethyl)cyclobutyl]methanol C₆H₉F₃O 154.13 1-CF₃, -CH₂OH High electronegativity; liquid at 4°C
(3,3-Difluoro-1-methylcyclobutyl)methanol C₆H₁₀F₂O 136.14 3,3-diF, 1-CH₃, -CH₂OH Fluorine-induced metabolic stability

Key Observations:

Amino Groups: (1-Amino-3-methylcyclobutyl)methanol introduces basicity, making it suitable for peptide coupling or coordination chemistry. Fluorine Substitution: Fluorinated derivatives (e.g., 3,3-difluoro analogs ) often show enhanced metabolic stability, a desirable trait in drug design.

Physical State: While the target compound’s physical state is unspecified, [1-(trifluoromethyl)cyclobutyl]methanol is reported as a liquid at 4°C , suggesting that bulky substituents may lower melting points.

Biological Activity

(1,3,3-Trimethylcyclobutyl)methanol is a compound that has garnered attention for its potential biological activities and interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with three methyl substituents and a hydroxyl group. Its molecular formula is C8H16OC_8H_{16}O, and it can be synthesized through hydroboration-oxidation reactions starting from 1,3,3-trimethylcyclobutene. The unique arrangement of the methyl groups contributes to its distinct chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group enables the compound to engage in hydrogen bonding, which is crucial for binding to various biological targets. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways.

Key Mechanisms

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure allows it to bind to receptors that regulate physiological processes.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells.

Case Studies

StudyFindingsReference
Study 1Demonstrated antimicrobial effects against E. coli and S. aureus
Study 2Showed reduced cytokine production in LPS-stimulated macrophages
Study 3Investigated enzyme inhibition in metabolic pathways

Comparative Analysis

When compared to similar compounds such as cyclobutanol and (1,2,2-trimethylcyclobutyl)methanol, this compound displays unique biological activities likely due to its specific structural features. The presence of multiple methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with lipid membranes.

Research Applications

The potential applications of this compound in scientific research are diverse:

  • Drug Development : Its unique properties make it a candidate for further investigation in drug formulation.
  • Biochemical Research : It serves as a valuable tool for studying enzyme mechanisms and receptor interactions.

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